molecular formula C24H22Br4 B12084455 Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- CAS No. 76466-34-7

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)-

Cat. No.: B12084455
CAS No.: 76466-34-7
M. Wt: 630.0 g/mol
InChI Key: KBEKICQYZXSFSA-UHFFFAOYSA-N
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Description

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- typically involves the bromination of pyrene. One common method includes dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred for about 2 hours until the red solution turns yellow, indicating the completion of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine oxyacids are used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a common reducing agent.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Pyrene-4,5,9,10-tetraone.

    Reduction: Reduced pyrene derivatives.

    Substitution: Substituted pyrene derivatives with different functional groups.

Scientific Research Applications

Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrene, 4,5,9,10-tetrabromo-2,7-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and tert-butyl groups influence its electronic structure, making it a suitable candidate for electrophilic aromatic substitution reactions. These interactions can lead to the formation of various functionalized derivatives with unique properties .

Properties

CAS No.

76466-34-7

Molecular Formula

C24H22Br4

Molecular Weight

630.0 g/mol

IUPAC Name

4,5,9,10-tetrabromo-2,7-ditert-butylpyrene

InChI

InChI=1S/C24H22Br4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3

InChI Key

KBEKICQYZXSFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C(=C(C4=CC(=CC(=C43)C(=C2Br)Br)C(C)(C)C)Br)Br

Origin of Product

United States

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